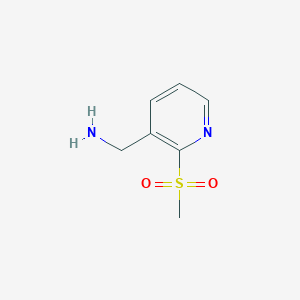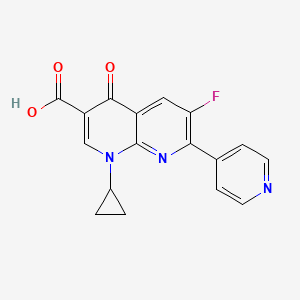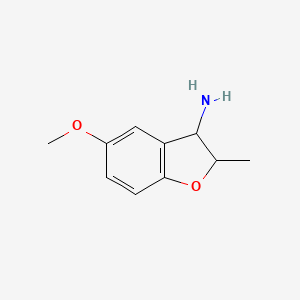![molecular formula C9H13Cl2NO2 B15244085 O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride](/img/structure/B15244085.png)
O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride is a chemical compound with the molecular formula C9H13Cl2NO2 and a molecular weight of 238.11 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride involves several steps. One common method includes the reaction of 4-chlorophenol with epichlorohydrin to form 4-chlorophenoxypropanol. This intermediate is then reacted with hydroxylamine hydrochloride under basic conditions to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, forming different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: This compound is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways involved depend on the specific biological system and the context of its application .
Comparaison Avec Des Composés Similaires
O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride can be compared with other similar compounds, such as:
O-(2-(4-chlorophenoxy)propyl)hydroxylamine: This compound lacks the hydrochloride group and has different solubility and reactivity properties.
4-chlorophenoxypropanol: An intermediate in the synthesis of the target compound, it has distinct chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H13Cl2NO2 |
|---|---|
Poids moléculaire |
238.11 g/mol |
Nom IUPAC |
O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H12ClNO2.ClH/c1-7(6-12-11)13-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H/t7-;/m1./s1 |
Clé InChI |
VIQYBDQYPFYALG-OGFXRTJISA-N |
SMILES isomérique |
C[C@H](CON)OC1=CC=C(C=C1)Cl.Cl |
SMILES canonique |
CC(CON)OC1=CC=C(C=C1)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


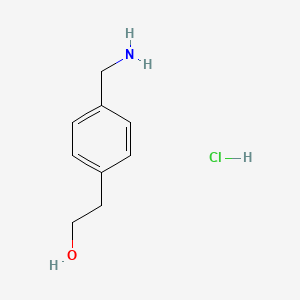
![3-methyl-7-oxido-8,9-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-7-ium](/img/structure/B15244010.png)
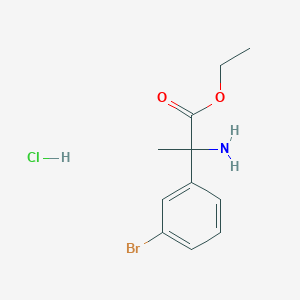
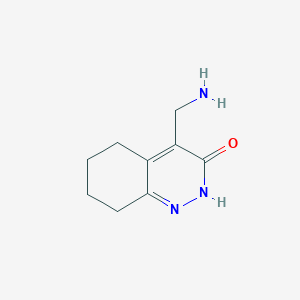
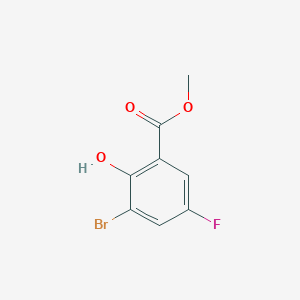

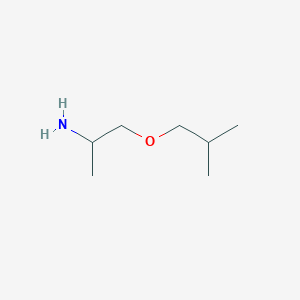
![4-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244072.png)
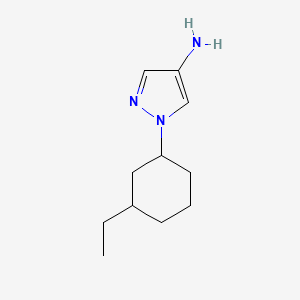

![7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B15244081.png)
